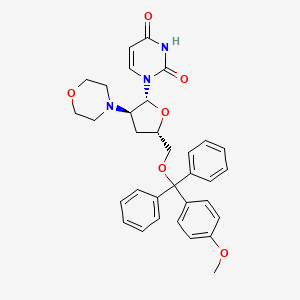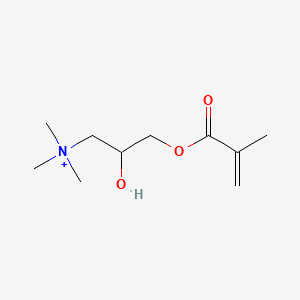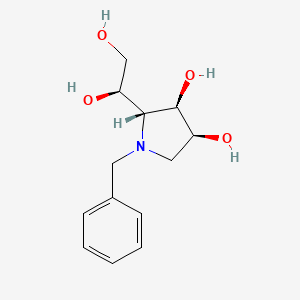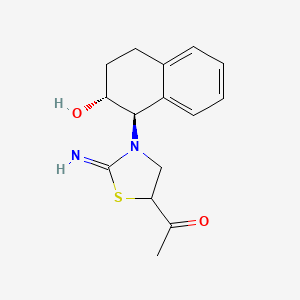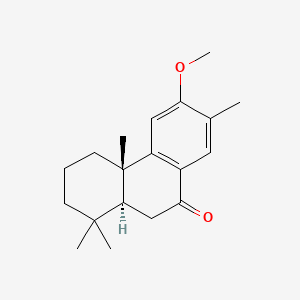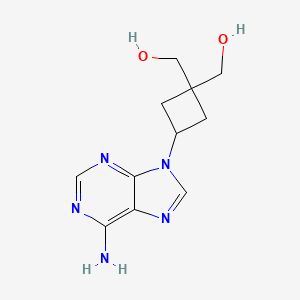
1,1-Cyclobutanedimethanol, 3-(6-amino-9H-purin-9-yl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Cyclobutanedimethanol, 3-(6-amino-9H-purin-9-yl)- is a complex organic compound that features a cyclobutane ring with two hydroxymethyl groups and a purine derivative attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Cyclobutanedimethanol, 3-(6-amino-9H-purin-9-yl)- typically involves multi-step organic synthesisThe final step involves the attachment of the purine derivative under specific reaction conditions, such as controlled temperature and pH .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
1,1-Cyclobutanedimethanol, 3-(6-amino-9H-purin-9-yl)- undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The amino group on the purine ring can participate in substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalysts play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl groups can yield cyclobutanedicarboxylic acid derivatives .
Scientific Research Applications
1,1-Cyclobutanedimethanol, 3-(6-amino-9H-purin-9-yl)- has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1,1-Cyclobutanedimethanol, 3-(6-amino-9H-purin-9-yl)- involves its interaction with specific molecular targets. The purine derivative can bind to nucleic acids or proteins, affecting their function. The pathways involved may include inhibition of enzyme activity or modulation of signaling pathways .
Comparison with Similar Compounds
Similar Compounds
1,2-Cyclobutanedimethanol, 3-(6-amino-9H-purin-9-yl)-: Similar structure but different positioning of hydroxymethyl groups.
(6-Amino-9H-purin-9-yl)methanol: Lacks the cyclobutane ring, making it less complex
Uniqueness
1,1-Cyclobutanedimethanol, 3-(6-amino-9H-purin-9-yl)- is unique due to its combination of a cyclobutane ring and a purine derivative. This structure imparts specific chemical and biological properties that are not observed in simpler compounds .
Properties
CAS No. |
131853-47-9 |
|---|---|
Molecular Formula |
C11H15N5O2 |
Molecular Weight |
249.27 g/mol |
IUPAC Name |
[3-(6-aminopurin-9-yl)-1-(hydroxymethyl)cyclobutyl]methanol |
InChI |
InChI=1S/C11H15N5O2/c12-9-8-10(14-5-13-9)16(6-15-8)7-1-11(2-7,3-17)4-18/h5-7,17-18H,1-4H2,(H2,12,13,14) |
InChI Key |
PQABLYQJFFLKFY-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC1(CO)CO)N2C=NC3=C(N=CN=C32)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


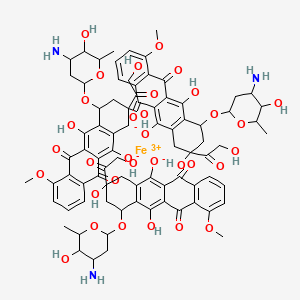
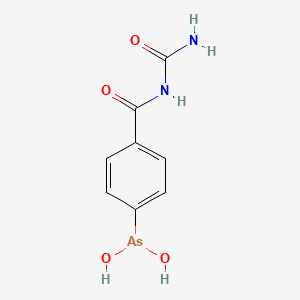
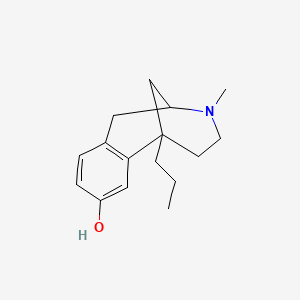
![N-[3-(4-nitrophenoxy)propyl]acetamide](/img/structure/B12794804.png)

